molecular formula C13H15N3O4S B11016201 methyl N-[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate

methyl N-[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate

Cat. No.: B11016201
M. Wt: 309.34 g/mol
InChI Key: ZMITYNLPPMYYMO-UHFFFAOYSA-N
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Description

Methyl N-[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate is a complex organic compound featuring a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate typically involves multi-step organic reactions. The process begins with the formation of the thiazolopyrimidine core, followed by the introduction of the beta-alaninate moiety. Common reagents used in these reactions include dimethylformamide, acetic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome and efficiency of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl N-[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of methyl N-[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: These compounds share the thiazolopyrimidine core and may exhibit similar chemical and biological properties.

    Beta-Alanine Derivatives: Compounds containing the beta-alanine moiety may have comparable reactivity and applications.

Uniqueness

Methyl N-[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

Methyl N-[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on various research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H20N4O4S2
  • Molecular Weight : 468.6 g/mol
  • CAS Number : 1374535-08-6

Synthesis

The synthesis of thiazole derivatives, including this compound, typically involves multi-step organic reactions. These processes often utilize starting materials that contain thiazole and pyrimidine moieties, which are modified through various chemical transformations to achieve the desired structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance:

  • Compounds similar to this compound exhibit significant activity against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. In vitro assays demonstrated that certain thiazole derivatives can reduce bacterial viability significantly compared to controls .

Anticancer Activity

Thiazole compounds have also shown promise in cancer treatment:

  • In vitro studies indicated that some thiazole derivatives can inhibit the growth of cancer cell lines such as Caco-2 and A549. For example, a derivative with a similar structure was reported to decrease cell viability by approximately 39.8% in Caco-2 cells . The anticancer mechanism is thought to involve the inhibition of key metabolic pathways and cellular proliferation.

Cytotoxicity and Selectivity

Research has demonstrated varying degrees of cytotoxicity among different thiazole derivatives:

  • The presence of specific substituents on the thiazole ring can enhance or diminish anticancer activity. For instance, the introduction of a hydroxyl group at certain positions increased cytotoxic effects against selected cancer cell lines .

Study 1: Antimicrobial Efficacy

A study evaluated a series of thiazole derivatives for their antimicrobial properties. Among these, this compound showed promising results against resistant strains of bacteria. The study utilized minimum inhibitory concentration (MIC) assays to determine efficacy .

Study 2: Anticancer Activity

Another research focused on the anticancer effects of thiazole derivatives against various cancer cell lines. The findings indicated that compounds with specific structural modifications exhibited enhanced anticancer activity compared to their unmodified counterparts .

Data Summary Table

Property Value
Molecular FormulaC22H20N4O4S2
Molecular Weight468.6 g/mol
CAS Number1374535-08-6
Antimicrobial ActivityEffective against MRSA
Anticancer ActivitySignificant reduction in Caco-2 cell viability
CytotoxicityVaries with structural modifications

Properties

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

methyl 3-[(2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoate

InChI

InChI=1S/C13H15N3O4S/c1-7-8(2)21-13-15-6-9(12(19)16(7)13)11(18)14-5-4-10(17)20-3/h6H,4-5H2,1-3H3,(H,14,18)

InChI Key

ZMITYNLPPMYYMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NCCC(=O)OC)C

Origin of Product

United States

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